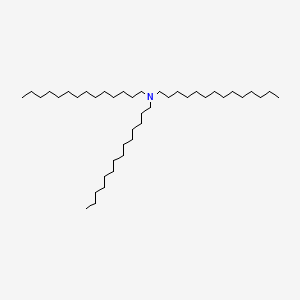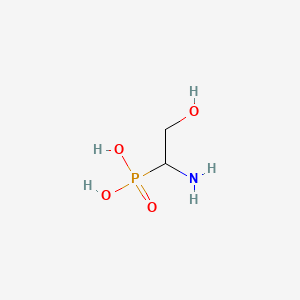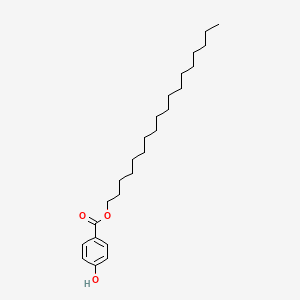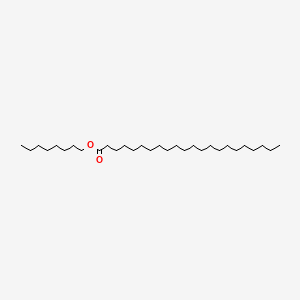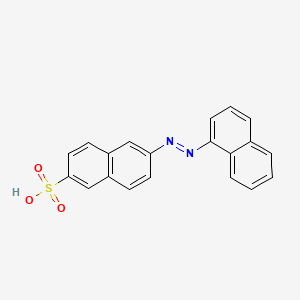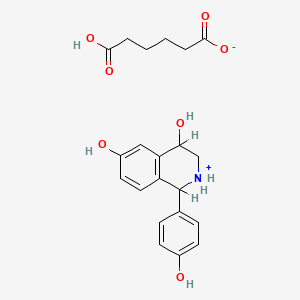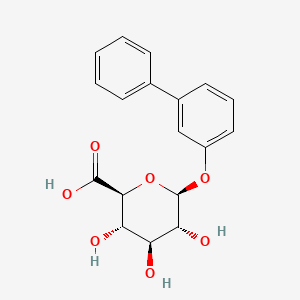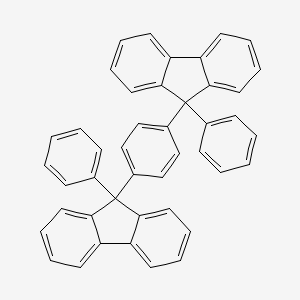
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by its rigid and bulky structure, which makes it an interesting candidate for various applications, particularly in the field of organic electronics. The compound consists of a benzene ring substituted with two 9-phenyl-9H-fluoren-9-yl groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene can be synthesized through a one-pot reaction involving the coupling of 9-phenyl-9H-fluoren-9-yl groups with a benzene core. The reaction typically involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring or the fluorenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene has several scientific research applications, including:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good charge transport properties.
Photovoltaics: It can be used in organic photovoltaic cells as a component of the active layer to improve light absorption and charge separation.
Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and biosensors.
Material Science: It is studied for its potential in developing new materials with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene exerts its effects is primarily related to its electronic structure. The rigid and bulky substituents on the benzene ring create a high triplet energy state, which is beneficial for applications in OLEDs. The compound facilitates efficient energy transfer and charge transport, making it an effective host material for phosphorescent emitters .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(9-phenyl-9H-fluoren-9-yl)benzene: Similar in structure but with three fluorenyl groups attached to a benzene ring.
4,4’-Bis(9-phenyl-9H-fluoren-9-yl)biphenyl: Contains two biphenyl units with fluorenyl groups.
1,3-Bis(9-phenyl-9H-fluoren-9-yl)benzene: Similar but with fluorenyl groups at the 1 and 3 positions of the benzene ring.
Uniqueness
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene is unique due to its specific substitution pattern, which provides a balance of rigidity and bulkiness. This structure results in high triplet energy and balanced charge transport properties, making it particularly suitable for use in blue phosphorescent OLEDs .
Properties
Molecular Formula |
C44H30 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
9-phenyl-9-[4-(9-phenylfluoren-9-yl)phenyl]fluorene |
InChI |
InChI=1S/C44H30/c1-3-15-31(16-4-1)43(39-23-11-7-19-35(39)36-20-8-12-24-40(36)43)33-27-29-34(30-28-33)44(32-17-5-2-6-18-32)41-25-13-9-21-37(41)38-22-10-14-26-42(38)44/h1-30H |
InChI Key |
FSWRERQILDSDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


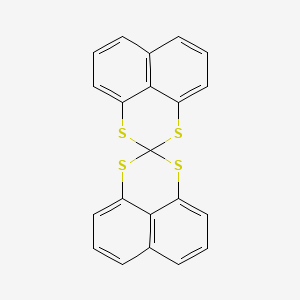
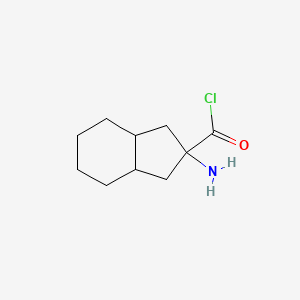

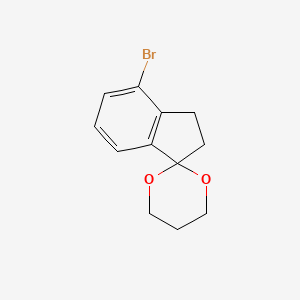
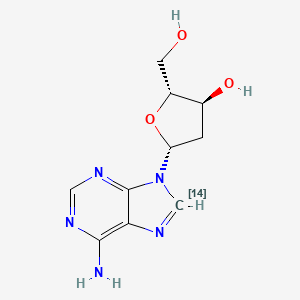
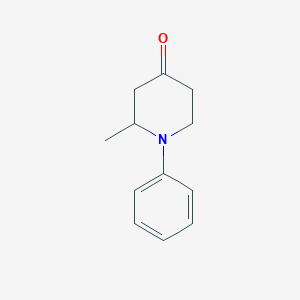
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
